molecular formula C20H19N5O3 B2489498 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097867-36-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2489498
CAS No.: 2097867-36-0
M. Wt: 377.404
InChI Key: RHNIMHCSAOCTPZ-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core linked to a pyridin-3-ylmethyl group substituted with a 2-oxopyrrolidin-1-yl moiety via an acetamide bridge. The quinazolinone moiety is a common pharmacophore in kinase inhibitors, while the 2-oxopyrrolidin group may enhance solubility or binding affinity through hydrogen bonding .

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNIMHCSAOCTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid reacts with acetic anhydride at reflux (100–110°C) to form a benzoxazinone intermediate. This intermediate undergoes nucleophilic attack by ammonia or substituted amines to produce 3-amino-2-methyl-4(3H)-quinazolinone. For the target compound, the 3-position is functionalized with a methylene group, requiring further modification.

Example Protocol

  • Anthranilic acid (10 mmol) is refluxed with acetic anhydride (15 mmol) in glacial acetic acid for 1 hour.
  • The resulting 2-methyl-4H-benzo[d]oxazin-4-one is treated with ammonium hydroxide (20 mmol) at 80°C for 6 hours to yield 3-amino-2-methyl-4(3H)-quinazolinone.

Functionalization of the Quinazolinone Core

Introduction of the Acetamide Side Chain

The 3-amino group of the quinazolinone is acylated using chloroacetyl chloride or acetic anhydride. In, 3-aminoquinazolinones react with chloroacetyl chloride in dichloromethane and triethylamine to form 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide. This intermediate is critical for subsequent coupling with the pyridinyl-pyrrolidinone moiety.

Reaction Conditions

  • Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 3-aminoquinazolinone (1 equiv) in dry dichloromethane.
  • Triethylamine (1.5 equiv) is used as a base to scavenge HCl.
  • The reaction proceeds at room temperature for 30 minutes, yielding 85–92% of the chloroacetamide intermediate.

Synthesis of the [5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl]Methylamine Component

Preparation of 5-(2-Oxopyrrolidin-1-yl)Pyridine-3-carbaldehyde

The pyridinyl-pyrrolidinone moiety is synthesized via Pd-catalyzed carbonylation or nucleophilic substitution. A reported method involves the reaction of 3-bromo-5-nitropyridine with 2-pyrrolidone under Buchwald–Hartwig amination conditions. Subsequent reduction of the nitro group to an amine and formylation yields the aldehyde.

Key Steps

  • Amination : 3-Bromo-5-nitropyridine (1 equiv), 2-pyrrolidone (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 12 hours.
  • Reduction : Nitro group reduction using H₂/Pd-C in ethanol to produce 5-(2-oxopyrrolidin-1-yl)pyridin-3-amine.
  • Formylation : Reaction with formic acid and acetic anhydride at 70°C to form the aldehyde.

Coupling of Quinazolinone and Pyridinyl-Pyrrolidinone Moieties

Reductive Amination and Amidation

The aldehyde group of 5-(2-oxopyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes reductive amination with the chloroacetamide intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the formation of the secondary amine.

Optimized Procedure

  • 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carbaldehyde (1 equiv) and 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide (1 equiv) are dissolved in dry methanol.
  • NaBH₃CN (1.5 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
  • The product is purified via column chromatography (ethyl acetate/hexane, 3:1) to yield the target compound.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92–7.85 (m, 4H, quinazolinone-H), 4.55 (s, 2H, CH₂), 3.72 (t, 2H, pyrrolidinone-H), 2.45–2.38 (m, 4H, pyrrolidinone-H).
  • HRMS : m/z calculated for C₂₁H₂₂N₅O₃ [M+H]⁺ 400.1712, found 400.1709.

Reaction Yield Comparison

Step Reagents Yield (%) Reference
Quinazolinone formation Anthranilic acid, Ac₂O 88
Chloroacetamide synthesis Chloroacetyl chloride 90
Reductive amination NaBH₃CN 78

Alternative Synthetic Routes

One-Pot Tandem Reactions

A green approach utilizes aqueous-phase cyclocondensation of anthranilamide with aldehydes and in-situ acylation. This method reduces purification steps and improves atom economy.

Procedure

  • Anthranilamide (1 equiv) and 5-(2-oxopyrrolidin-1-yl)pyridine-3-carbaldehyde (1 equiv) are stirred in water at 70°C for 6 hours.
  • Acetic anhydride (2 equiv) is added, and the mixture is heated for an additional 2 hours.
  • Yield: 68% (isolated via recrystallization from ethanol).

Challenges and Optimization Strategies

Solvent and Catalyst Selection

  • Palladium Catalysis : Pd/DIBPP systems enhance carbonylation efficiency for pyrido-quinazolinone frameworks but require strict anhydrous conditions.
  • Aqueous Systems : Water as a solvent improves sustainability but may necessitate longer reaction times.

Purification Techniques

  • Chromatography : Silica gel chromatography remains standard for isolating intermediates.
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity final products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinazolinone core can be oxidized to form quinazolin-4-one derivatives.

  • Reduction: : Reduction reactions can be used to modify the pyrrolidinone group.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinazolin-4-one derivatives.

  • Reduction: : Reduced pyrrolidinone derivatives.

  • Substitution: : Various substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
A study published in the Turkish Journal of Chemistry demonstrated that quinazoline derivatives showed promising results in inhibiting the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compounds were evaluated using the MTT assay, revealing IC50 values indicating effective cytotoxicity against these cancer types .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has also been explored extensively. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study examining the antibacterial activity of synthesized quinazoline derivatives, it was found that several compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antimicrobial activity, confirming the potential of these compounds as antibacterial agents .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, which is vital in cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes.

Research Findings

A comprehensive review of literature reveals numerous studies focusing on the synthesis and characterization of quinazoline derivatives:

StudyFindings
Prabhakar et al., 2024Demonstrated antibacterial activity against S. aureus and E. coli with potential for further development .
Ahsan et al., 2017Highlighted dual antimicrobial and anticancer effects through targeted enzyme inhibition .
Du et al., 2013Identified potent inhibitors against thymidylate synthase, suggesting applications in cancer therapy .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinazolinone core is known to bind to various enzymes and receptors, leading to biological effects. The exact mechanism may involve inhibition of certain signaling pathways or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s dihydroquinazolinone core distinguishes it from analogs with alternative heterocyclic systems:

  • Benzoxazolone: describes 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide, which replaces the quinazolinone with a benzoxazolone.
  • Pteridin/Thiadiazole: Compounds in (e.g., 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol) utilize pteridine or thiadiazole cores, offering broader hydrogen-bonding networks but lower metabolic stability .

Substituent Analysis

  • 2-Oxopyrrolidin-1-yl Group : The target compound shares this substituent with analogs in (e.g., 4s, 4t). However, its placement on a pyridin-3-ylmethyl group (vs. phenyl or alkyl chains in 4s–4v) may enhance target selectivity by introducing steric and electronic modulation .

Tabulated Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties Reference
Target Compound Dihydroquinazolinone Pyridin-3-ylmethyl, 2-oxopyrrolidin-1-yl C₂₀H₁₉N₅O₃* High rigidity, potential kinase affinity N/A
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide Benzoxazolone Thiophen-3-yl, pyridin-3-ylmethyl C₁₃H₁₁Cl₂N₅ Electrophilic center, moderate solubility
4s () Acetamide 2-Oxopyrrolidin-1-yl, 4-CF₃-phenyl C₁₈H₂₀F₃N₃O₂ High lipophilicity, 41% yield
73a () PEG-linked heterocycle Dioxopiperidinyl, cyanophenyl C₄₃H₄₂N₆O₉ Extended half-life, 63% yield

Key Research Findings

  • Quinazolinone vs. Benzoxazolone: The dihydroquinazolinone core in the target compound provides a planar aromatic system for π-π interactions, whereas benzoxazolone derivatives () exhibit higher reactivity due to ring strain .
  • Synthetic Challenges : Multi-component reactions (e.g., Ugi reaction in ) are critical for assembling complex acetamide derivatives but often result in moderate yields due to competing side reactions .

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a synthetic derivative of quinazoline and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer effects, supported by various studies and data.

  • Chemical Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 499104-41-5

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

CompoundActivityTarget BacteriaReference
This compoundModerateE. coli, S. aureus
4-Oxoquinazoline DerivativesStrongVarious strains

Antifungal Activity

Some studies have indicated that quinazoline derivatives possess antifungal properties. The compound's structure allows it to disrupt fungal cell membranes or inhibit essential enzymes involved in fungal metabolism.

CompoundActivityTarget FungiReference
2-(4-oxoquinazoline) derivativesEffectiveCandida spp., Aspergillus spp.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cells, inhibit proliferation, and affect various signaling pathways.

CompoundActivityCancer Cell LinesReference
2-(4-oxoquinazoline) derivativesCytotoxicHeLa, MDA-MB-231, A549
N-substituted acetamidesAntiproliferativeMIAPACA, IMR32

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various quinazoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed significant inhibition zones against E. coli and S. aureus, suggesting their potential as therapeutic agents in treating bacterial infections.
  • Anticancer Assessment : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for HeLa cells were reported to be significantly lower than those for normal cells, indicating selective toxicity towards cancer cells.

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